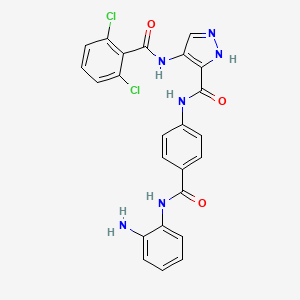
PROTAC TYK2 degradation agent1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC TYK2 degradation agent1 is a potent and subtype-selective degrader of TYK2 (Tyrosine Kinase 2). It exhibits degradation activity with a DC50 value of 14 nM . This compound is primarily used in the research of autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of PROTAC TYK2 degradation agent1 involves the synthesis of a bifunctional molecule that can bind to both the target protein (TYK2) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the TYK2 ligand: This involves the preparation of a molecule that can selectively bind to TYK2.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The TYK2 ligand and the E3 ligase ligand are connected via a linker molecule.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the TYK2 ligand, E3 ligase ligand, and linker are synthesized separately.
Coupling reaction: The ligands are coupled using a linker under controlled conditions to form the final PROTAC molecule.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC TYK2 degradation agent1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
DMSO (Dimethyl sulfoxide): Used as a solvent in various reactions.
PEG300 (Polyethylene glycol 300): Used to enhance solubility.
Tween 80: Used as a surfactant to improve mixing and solubility.
Major Products Formed
The major products formed from the reactions of this compound include:
Degraded TYK2 protein: The primary product of the degradation reaction.
By-products: Various by-products may form depending on the specific reaction conditions.
Applications De Recherche Scientifique
PROTAC TYK2 degradation agent1 has several scientific research applications, including:
Chemistry: Used to study the degradation of TYK2 and its effects on various chemical pathways.
Biology: Used to investigate the role of TYK2 in cellular processes and its degradation.
Medicine: Used in the research of autoimmune diseases and potential therapeutic applications.
Industry: Used in the development of new drugs and therapeutic agents targeting TYK2
Mécanisme D'action
PROTAC TYK2 degradation agent1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TYK2, leading to its recognition and degradation by the 26S proteasome . The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for immune response regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
KT-294: A highly selective TYK2 degrader that also targets the JAK/STAT pathway.
Deucravacitinib: An allosteric inhibitor of TYK2 used in autoimmune disease research.
Uniqueness
PROTAC TYK2 degradation agent1 is unique due to its high selectivity and potency in degrading TYK2. Unlike other inhibitors, it induces the degradation of the target protein rather than merely inhibiting its activity. This leads to a more sustained and effective reduction in TYK2 levels .
Propriétés
Formule moléculaire |
C55H69N13O7S |
|---|---|
Poids moléculaire |
1056.3 g/mol |
Nom IUPAC |
6-[[5-[[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecyl]carbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1 |
Clé InChI |
ZQBPERKIXUCCNQ-DXGZDBETSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)










